molecular formula C22H18N4O3 B2467640 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide CAS No. 1105236-80-3

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide

Cat. No. B2467640
CAS RN: 1105236-80-3
M. Wt: 386.411
InChI Key: KKEHJGIXYMQFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)picolinamide” is a complex organic molecule. It contains a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a 1,3-diazin-2-one ring. This core is substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a picolinamide group . The compound also has a methyl group at the 2-position of the quinazolinone ring .

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been studied for their potent antimicrobial activities. For instance, a series of quinazolinone and thiazolidinone compounds showed significant in vitro antibacterial and antifungal activities against various pathogens, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study synthesized fluoroquinolone-based 4-thiazolidinones from quinoline derivatives, establishing their antimicrobial efficacy through elemental analysis and screening for antifungal and antibacterial activities (Patel & Patel, 2010).

Anticancer Applications

Quinazoline derivatives have also shown promise in anticancer research. One study discovered a quinazolinone derivative that induced apoptosis in cancer cells and exhibited high blood-brain barrier penetration, suggesting its potential as an efficacious anticancer agent (Sirisoma et al., 2009). Another compound, GN39482, a tubulin polymerization inhibitor, displayed promising antiproliferative activity toward human cancer cells, highlighting the role of the methoxy group in enhancing cell growth inhibition (Minegishi et al., 2015).

Anticonvulsant Applications

The anticonvulsant potential of quinazolinone derivatives was explored through the synthesis of novel compounds evaluated against electrically and chemically induced seizures. The study found several potent compounds with low neurotoxicity, indicating the therapeutic potential of quinazolinone derivatives in seizure management (El-Azab, Eltahir, & Attia, 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-24-19-11-6-15(25-21(27)20-5-3-4-12-23-20)13-18(19)22(28)26(14)16-7-9-17(29-2)10-8-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEHJGIXYMQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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